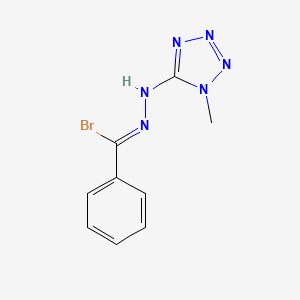
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.
Vorbereitungsmethoden
The synthesis of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide typically involves the reaction of 1-methyltetrazole with benzenecarbohydrazonoyl bromide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide can be compared with other tetrazole derivatives such as:
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
- 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4368-67-6 |
|---|---|
Molekularformel |
C9H9BrN6 |
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
(Z)-N-(1-methyltetrazol-5-yl)benzenecarbohydrazonoyl bromide |
InChI |
InChI=1S/C9H9BrN6/c1-16-9(13-14-15-16)12-11-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13,15)/b11-8- |
InChI-Schlüssel |
ALJANRAUTABDTJ-FLIBITNWSA-N |
Isomerische SMILES |
CN1C(=NN=N1)N/N=C(/C2=CC=CC=C2)\Br |
Kanonische SMILES |
CN1C(=NN=N1)NN=C(C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
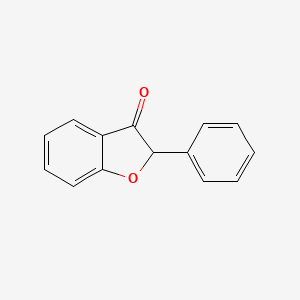
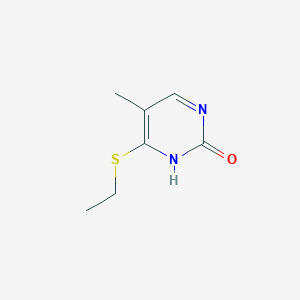
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
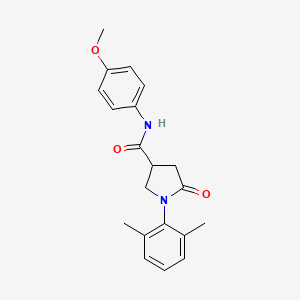

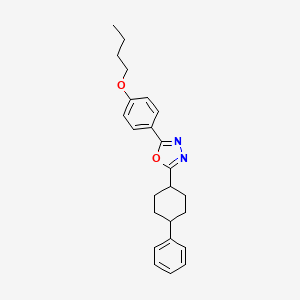
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
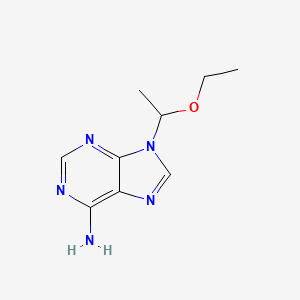
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
